molecular formula C12H11ClN4O2 B10951613 4-{[(2-chlorophenyl)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxamide

4-{[(2-chlorophenyl)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10951613
M. Wt: 278.69 g/mol
InChI Key: MLLQWQDQTIGIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-CHLOROBENZOYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with a chlorobenzoyl group and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 4-[(2-CHLOROBENZOYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 2-chlorobenzoyl chloride with 1-methyl-1H-pyrazole-5-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, typically at room temperature, to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-[(2-CHLOROBENZOYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Scientific Research Applications

4-[(2-CHLOROBENZOYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-CHLOROBENZOYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

4-[(2-CHLOROBENZOYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds such as:

Properties

Molecular Formula

C12H11ClN4O2

Molecular Weight

278.69 g/mol

IUPAC Name

4-[(2-chlorobenzoyl)amino]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H11ClN4O2/c1-17-10(11(14)18)9(6-15-17)16-12(19)7-4-2-3-5-8(7)13/h2-6H,1H3,(H2,14,18)(H,16,19)

InChI Key

MLLQWQDQTIGIMM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)NC(=O)C2=CC=CC=C2Cl)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.